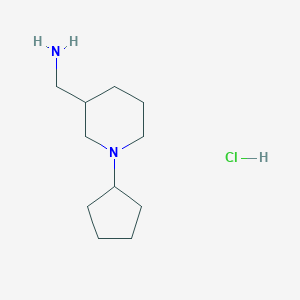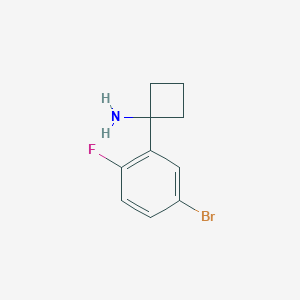![molecular formula C11H20FN3O B11740762 (3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740762.png)
(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with fluorine, methyl, and ethoxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, starting from readily available precursors
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-1H-pyrazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via a nucleophilic substitution reaction using 3-ethoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
作用机制
The mechanism of action of (3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The fluorine and ethoxypropyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
相似化合物的比较
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 5-amino-1,3-dimethylpyrazole
Uniqueness
(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxypropyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
属性
分子式 |
C11H20FN3O |
|---|---|
分子量 |
229.29 g/mol |
IUPAC 名称 |
3-ethoxy-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H20FN3O/c1-4-16-7-5-6-13-8-10-9(2)14-15(3)11(10)12/h13H,4-8H2,1-3H3 |
InChI 键 |
SPTFMQJIHXNVIW-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNCC1=C(N(N=C1C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11740691.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)

amine](/img/structure/B11740727.png)
![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11740745.png)
![2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11740752.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740757.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740768.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740773.png)
